1,2,4-Trichloro-5-(4-nitrophenoxy)benzene

Descripción general

Descripción

1,2,4-Trichloro-5-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C12H6Cl3NO3 and its molecular weight is 318.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

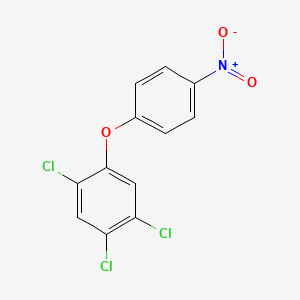

1,2,4-Trichloro-5-(4-nitrophenoxy)benzene (commonly referred to as TCNB) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This compound is structurally characterized by a trichlorobenzene core substituted with a nitrophenoxy group, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of TCNB, focusing on its mechanisms of action, toxicological effects, and environmental impact.

Chemical Structure

The chemical structure of TCNB can be represented as follows:

TCNB's biological activity is primarily attributed to its ability to interact with various cellular components, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : TCNB has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to detoxification processes. This inhibition can lead to the accumulation of toxic metabolites in cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA.

- Cell Signaling Interference : TCNB can disrupt normal cell signaling pathways, potentially leading to altered cell proliferation and apoptosis.

Toxicological Effects

The toxicological profile of TCNB reveals several adverse effects on living organisms:

- Acute Toxicity : Studies indicate that TCNB exhibits acute toxicity in various animal models. Symptoms of exposure include lethargy, weakness, and respiratory distress.

- Chronic Effects : Long-term exposure has been associated with hematological changes, including methemoglobinemia and alterations in blood parameters.

- Genotoxicity : Research has shown that TCNB may possess genotoxic properties, evidenced by chromosomal aberrations in vitro. This raises concerns regarding its potential carcinogenicity.

Environmental Impact

TCNB is often used as a pesticide and herbicide, leading to its presence in various environmental matrices. Its persistence in soil and water systems poses ecological risks:

- Bioaccumulation : TCNB can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain. For instance, studies have detected TCNB in mussels collected from contaminated waters.

- Ecotoxicology : The compound exhibits toxicity to non-target organisms, including aquatic life. Chronic exposure can affect reproduction and survival rates.

Case Studies

- Aquatic Toxicity Assessment : A study investigated the effects of TCNB on fish species exposed to sub-lethal concentrations over extended periods. Results indicated significant behavioral changes and histopathological alterations in gill tissues.

- Human Health Risk Evaluation : An epidemiological study evaluated workers exposed to TCNB during manufacturing processes. Findings suggested an increased incidence of respiratory issues and blood disorders among exposed individuals compared to controls.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Toxicological Studies

1,2,4-Trichloro-5-(4-nitrophenoxy)benzene has been evaluated for its potential toxicological effects. It has been submitted to the National Cancer Institute (NCI) for testing and evaluation, indicating its relevance in cancer research and toxicology assessments. The compound's structure allows it to be a candidate for studying the mechanisms of toxicity and carcinogenicity in laboratory settings.

Environmental Monitoring

This compound has been identified in environmental samples, suggesting its persistence and potential bioaccumulation in ecosystems. For instance, studies have detected similar chlorinated compounds in aquatic organisms, highlighting the need for monitoring these substances in water bodies to assess ecological risks.

Carcinogenicity Assessment

A comprehensive study conducted by the National Toxicology Program (NTP) focused on chlorinated compounds similar to this compound. The study involved long-term exposure of laboratory rats to various doses of chlorinated compounds to evaluate their carcinogenic potential. The findings indicated a dose-related increase in tumor incidence in specific organs, underscoring the importance of such compounds in cancer research .

Herbicide Research

Research has also focused on related compounds like 1,3,5-trichloro-2-(4-nitrophenoxy)benzene (CNP), which is widely used as a herbicide in Japan. Studies have shown that CNP can accumulate in marine organisms, raising concerns about its environmental impact and necessitating further investigation into its degradation and effects on non-target species .

Análisis De Reacciones Químicas

Reduction of Nitro Groups

The nitro group (-NO₂) on the phenoxy ring undergoes selective reduction under controlled conditions. Common reducing agents include hydrogenation catalysts and metal-acid systems:

The amine product retains the trichlorobenzene core, enabling subsequent functionalization for pharmaceutical or agrochemical synthesis .

Nucleophilic Substitution of Chlorine Substituents

Chlorine atoms at positions 1, 2, and 4 participate in aromatic nucleophilic substitution (SNAr), favored by electron-withdrawing nitro groups:

The para-chloro substituents exhibit lower reactivity due to steric hindrance from the bulky nitrophenoxy group .

Oxidation Reactions

The nitro group resists further oxidation, but the benzene rings undergo oxidative degradation under harsh conditions:

| Oxidizing Agent | Conditions | Outcome | Significance |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 24 hours | Ring cleavage to chlorinated carboxylic acids | Indicates environmental persistence limitations |

| Ozone | CH₂Cl₂, -78°C | Partial ring hydroxylation | Suggests potential for ozonolysis pathways |

Oxidative pathways are critical for assessing environmental breakdown products and toxicity profiles .

Environmental Degradation Pathways

Field studies reveal hydrolysis and photolysis as dominant degradation mechanisms:

| Process | Conditions | Products | Half-Life |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C | 4-nitrophenol + trichlorobenzene diols | 14 days |

| UV Photolysis | λ > 290 nm, aqueous solution | Dechlorinated nitroaromatic fragments | 8 hours |

Hydrolysis occurs preferentially at the ether linkage, releasing 4-nitrophenol, a known environmental contaminant .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura (B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives | Materials science intermediates |

These reactions highlight its utility in synthesizing complex aromatic architectures.

Mechanistic Insights

-

Electronic Effects : The nitro group deactivates the benzene ring, directing substitution to meta/para positions relative to existing substituents .

-

Steric Effects : Bulky nitrophenoxy groups hinder reactions at adjacent chlorines, favoring substitutions at less hindered positions.

This compound’s reactivity profile underscores its dual role as a synthetic intermediate and an environmental contaminant, necessitating careful handling and disposal protocols.

Propiedades

IUPAC Name |

1,2,4-trichloro-5-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO3/c13-9-5-11(15)12(6-10(9)14)19-8-3-1-7(2-4-8)16(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQJUFWAKHZMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177048 | |

| Record name | Ether, p-nitrophenyl 2,4,5-trichlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-68-9 | |

| Record name | 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichloro-5-(4-nitrophenoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, p-nitrophenyl 2,4,5-trichlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichloro-5-(4-nitrophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRICHLORO-5-(4-NITROPHENOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S46T894UAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.